molecular formula C23H26N2O3 B356528 4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one CAS No. 775312-10-2

4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one

Cat. No. B356528
CAS RN: 775312-10-2
M. Wt: 378.5g/mol
InChI Key: BSXHXAPFWQXXOP-UHFFFAOYSA-N
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Description

The compound “4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a common structure in many natural products and pharmaceuticals. The molecule also contains a piperazine ring, which is a common feature in many drugs, and a methoxyphenyl group, which can contribute to the pharmacological properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a chromen-2-one core with a methoxyphenylpiperazine group attached at the 4-position and methyl groups at the 7 and 8 positions. The exact three-dimensional structure and stereochemistry would depend on the specific conditions under which the compound was synthesized .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chromen-2-one, piperazine, and methoxyphenyl groups. The carbonyl group in the chromen-2-one core could potentially undergo reactions with nucleophiles, and the piperazine ring could potentially participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and stereochemistry. Factors such as solubility, melting point, and stability could be influenced by the presence and position of the functional groups within the molecule .

Scientific Research Applications

Pharmaceutical Applications

The piperazine moiety is a common feature in many pharmaceutical compounds due to its ability to enhance pharmacokinetic properties . This compound, with its piperazine and chromen-2-one elements, may be investigated for its potential as a therapeutic agent in various disease states. It could be explored for its efficacy in antihistamine, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Neurodegenerative Disease Research

Piperazine derivatives are components in potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The subject compound could be synthesized and tested for its activity against these conditions, possibly offering a new avenue for treatment.

Agrochemical Development

In the realm of agrochemicals, piperazine structures are significant due to their role in enhancing the properties of active substances . This compound could be utilized in the development of new pesticides or herbicides, contributing to more effective and possibly safer agricultural practices.

Biochemical Research

The compound’s unique structure makes it a candidate for biochemical research, particularly in studying protein-ligand interactions. It could be used in molecular docking studies to understand binding affinities and in molecular dynamics simulations to observe the behavior of biological molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Future Directions

The potential applications and future directions for research would depend on the biological activity of the compound. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c1-16-4-9-21-18(14-22(26)28-23(21)17(16)2)15-24-10-12-25(13-11-24)19-5-7-20(27-3)8-6-19/h4-9,14H,10-13,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXHXAPFWQXXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one

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